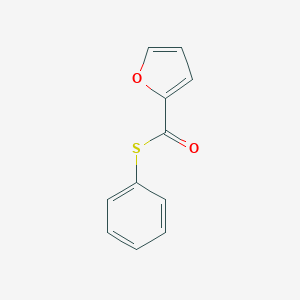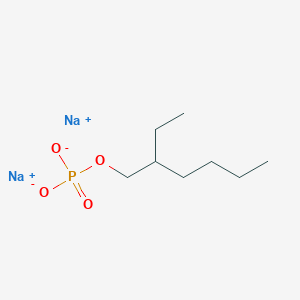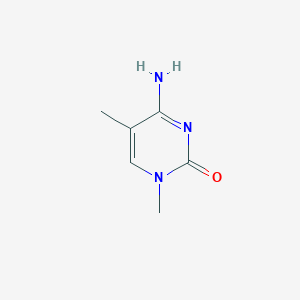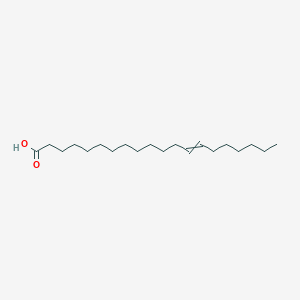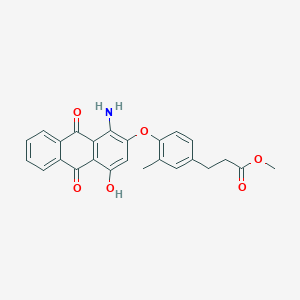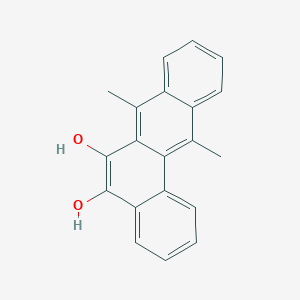
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl-, also known as benzo(a)pyrene-7,8-dihydrodiol-9,10-epoxide, is a polycyclic aromatic hydrocarbon (PAH) that is found in various sources including cigarette smoke, automobile exhaust, and grilled or charred food. It is a potent carcinogen and mutagen that has been extensively studied in scientific research.
Mechanism of Action
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- exerts its carcinogenic and mutagenic effects by forming DNA adducts, which can lead to mutations and chromosomal aberrations. The epoxide form of the compound is highly reactive and can bind covalently to DNA, resulting in the formation of bulky adducts that can interfere with DNA replication and repair.
Biochemical and Physiological Effects:
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- has been shown to induce oxidative stress, inflammation, and DNA damage in various cell types. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.
Advantages and Limitations for Lab Experiments
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- is a widely used model carcinogen and mutagen that has been extensively studied in vitro and in vivo. Its advantages include its well-characterized mechanism of action, its ability to induce DNA damage and mutations, and its relevance to human exposure to PAHs. However, its limitations include its toxicity and the need for appropriate safety measures when handling the compound.
Future Directions
Future research on benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- could focus on the development of novel chemopreventive agents that can inhibit its carcinogenic and mutagenic effects. Other areas of research could include the identification of biomarkers of exposure and effect, the investigation of the role of genetic and epigenetic factors in modulating the effects of the compound, and the evaluation of its effects on human health in the context of environmental exposure.
Synthesis Methods
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- can be synthesized from benz(a)anthracene by hydroxylation at positions 5 and 6, followed by oxidation to form the epoxide at positions 7 and 8. The synthesis can be achieved through chemical or enzymatic methods.
Scientific Research Applications
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- has been widely used in scientific research as a model PAH carcinogen and mutagen. It has been used to study the mechanisms of carcinogenesis and mutagenesis, as well as to evaluate the efficacy of chemopreventive agents.
properties
CAS RN |
16033-60-6 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
7,12-dimethylbenzo[a]anthracene-5,6-diol |
InChI |
InChI=1S/C20H16O2/c1-11-13-7-3-4-8-14(13)12(2)18-17(11)15-9-5-6-10-16(15)19(21)20(18)22/h3-10,21-22H,1-2H3 |
InChI Key |
HJPAZBVZYGHHPT-UHFFFAOYSA-N |
SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Canonical SMILES |
CC1=C2C3=CC=CC=C3C(=C(C2=C(C4=CC=CC=C14)C)O)O |
Other CAS RN |
16033-60-6 |
synonyms |
Benz(a)anthracene, 5,6-dihydroxy-7,12-dimethyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



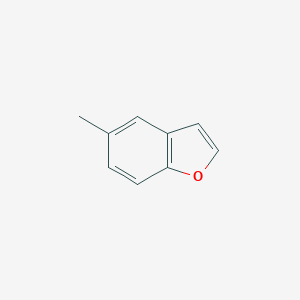
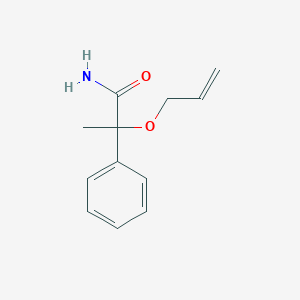
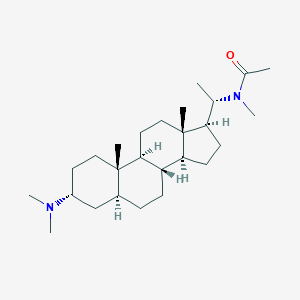
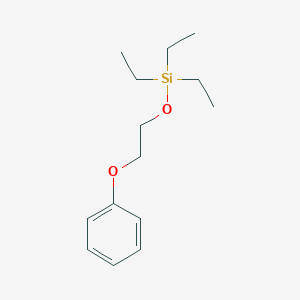

![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)
